molecular formula C11H10Cl2F2N4O3S B1681188 Sulfentrazone CAS No. 122836-35-5

Sulfentrazone

Cat. No. B1681188
M. Wt: 387.2 g/mol
InChI Key: OORLZFUTLGXMEF-UHFFFAOYSA-N
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Description

Sulfentrazone is an organic compound used as a broad-spectrum herbicide . It is primarily absorbed by the roots of the plant following soil applications . The product name is SULFENTRAZONE and it is used for R&D purposes .


Molecular Structure Analysis

Sulfentrazone has the molecular formula C11H10Cl2F2N4O3S . It is also known as N- [2,4-dichloro-5- [4- (difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-phenyl]methanesulfonamide .


Chemical Reactions Analysis

Sulfentrazone undergoes degradation through basic hydrolysis . The peak of SUL showed a Purity Angle of 0.186 and a Purity Threshold of 0.361 in the presence of the degradation product obtained by basic hydrolysis .

Scientific Research Applications

Environmental Impact and Removal Techniques

Sulfonamides, a class to which sulfentrazone is related, have been extensively studied for their environmental impact. These compounds are primarily used in agriculture and veterinary medicine, leading to their presence in the biosphere. Their detection and the effects on microbial populations are crucial areas of research. Studies focus on understanding the mechanisms through which these compounds affect microbial diversity and human health indirectly. Innovative removal techniques, including advanced oxidation processes and adsorption methods, are explored to mitigate their environmental impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Pharmacological Significance

The pharmacological relevance of sulfur (SVI)-containing motifs, like those in sulfentrazone, is significant. These compounds exhibit a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and antiviral effects. Research aims to develop new sulfonamide derivatives with enhanced efficacy and reduced toxicity for various medical applications. The design of novel sulfonamides targeting specific diseases highlights the ongoing need for innovative drugs in this class (Zhao, Rakesh, Ravidar, Fang, Qin, 2018).

Materials Science Applications

In materials science, metal sulfides, including compounds related to sulfentrazone's sulfur-containing structure, have attracted attention for their potential in renewable energy applications. Research focuses on synthesizing metal sulfide nanocrystals with controlled properties for use in catalysis, photovoltaics, and photocatalytic water splitting. The development of scalable and cost-effective fabrication methods for these materials is a key research area, aiming to enhance their efficiency and applicability in various technologies (Chandrasekaran, Yao, Deng, Bowen, Zhang, Chen, Lin, Peng, Zhang, 2019).

Safety And Hazards

Sulfentrazone is harmful if inhaled . It is advised to use only outdoors or in a well-ventilated area and avoid breathing dust/fume . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Sulfentrazone is being considered for use in new delivery systems for more efficient weed control . Research is also being conducted on using Crotalaria juncea L. for the remediation of Sulfentrazone-contaminated soil . Furthermore, the herbicide is being studied for its effects on the soil bacterial community structure .

properties

IUPAC Name

N-[2,4-dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2N4O3S/c1-5-16-19(11(20)18(5)10(14)15)9-4-8(17-23(2,21)22)6(12)3-7(9)13/h3-4,10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORLZFUTLGXMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)NS(=O)(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6032645
Record name Sulfentrazone
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Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan solid; [Merck Index] Colorless solid; [MSDSonline], Solid
Record name Sulfentrazone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 110 mg/l (pH 6) at 25 °C; 780 mg/l (pH 7) at 25 °C; 16000 mg/l (pH 7.5) at 25 °C
Record name SULFENTRAZONE
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Density

1.21 g/ml @ 20 °C
Record name SULFENTRAZONE
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Vapor Pressure

9.75X10-10 mm Hg @ 25 °C
Record name SULFENTRAZONE
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Mechanism of Action

Mode of action: Herbicide absorbed by the roots & foliage, with translocation primarily in the apoplasm, & limited movement in the phloem. Acts through the inhibition of protoporphyrinogen oxidase in the chlorophyll biosynthesis pathway, leading to the subsequent build-up of toxic intermediates.
Record name SULFENTRAZONE
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Product Name

Sulfentrazone

Color/Form

Tan solid

CAS RN

122836-35-5
Record name Sulfentrazone
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Record name Sulfentrazone
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Melting Point

121-123 °C, 121 - 123 °C
Record name SULFENTRAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfentrazone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetrabutylammonium bromide in 0.05 equiv of toluene was added. Using a pH meter, the of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous sodium carbonate on such that the pH of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.96 equiv and 96% purity).
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Synthesis routes and methods II

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetra-n-propylammonium chloride in 0.05 equiv of xylene was added. Using a meter, the pH of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous sodium carbonate on such that the pH of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.92 equiv and 97% purity).
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Synthesis routes and methods III

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetra-n-propylammonium chloride in 0.05 equiv of xylene was added. Using a pH meter, the of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution. Simultaneous addition of 1.2 equiv methanesulfonyl chloride was started into the reaction while keeping the flow of the aqueous potassium carbonate on such that the of 7.8 was maintained throughout. After 45 minutes the reaction was complete and the suspension was replaced by a clear solution. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.95 equiv and 97% purity).
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Synthesis routes and methods IV

Procedure details

The solid 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one (1.0 equiv.) and 1.2 equiv of methanesulfonyl chloride was suspended in 20 equivalent of water and the reaction mixture chilled to 10 C. Vigorous stirring was commenced and 0.05 equiv of tetrabutylammonium bromide in 0.05 equiv of toluene was added. Using a pH meter, the pH of the suspension was brought to 7.8 by adding adequate quantity of 1 molar sodium carbonate aqueous solution and dynamically maintained for 1 hour. The suspension was much reduced but not eliminated. Concentrated hydrochloric acid was added slowly to bring the pH of the reaction to 2.0 Wherein a precipitate was formed. The precipitate was collected by filtration, washed with water and dried to give the N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl] phenyl]methanesulfonamide as a white solid (0.41 equiv and 91% purity).
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Synthesis routes and methods V

Procedure details

To a one liter roundbottom flask equipped with a mechanical stirrer and a thermometer was added 104.5 grams (0.3 mole—1.0 equiv.) of 88.7% pure 1-(5-amino-2,4-dichlorophenyl)-4,5-dihydro-4-difluoromethyl-3-methyl-1,2,4-triazol-5(1H)-one, 52.6 grams (0.45 mole—1.5 equiv.) of methanesulfonyl chloride, 0.9 gram (0.012 mole—0.04 equiv.) of DMF, and 93 grams of toluene (% wt/wt. triazol-5(1H)-one to solvent—112%). Upon completion of addition, the reaction mixture was heated at about 148° C. for four hours. After this time, the reaction mixture was cooled to 95° C. and an additional 569 grams of toluene (% wt/wt. triazol-5(1H)-one to total solvent—15.8%) was added. Upon completion of addition, the reaction mixture was allowed to cool to ambient temperature and then stirred for about 18 hours. After this time, the reaction mixture was heated to 60° C. and then transferred to a second one-liter roundbottom flask equipped with a mechanical stirrer and a thermometer. Once the transfer was complete, the solution was heated to 85° C. and 490 mL of warm (85° C.) water were added. The resulting mixture was heated to 85° C. and stirred for 30 minutes. After this time, the organic layer was separated from the aqueous layer and an additional 490 mL of warm (85° C.) water was added. The resulting mixture was again heated to 85° C. and stirred for an additional 30 minutes. The organic layer was separated from the aqueous layer and allowed to cool to ambient temperature, and then stirred for about 48 hours. After this time, the reaction mixture was heated to 90° C. to effect dissolution and then cooled to 85° C. and stirred for 30 minutes. After this time, the reaction mixture was cooled to 20° C. during an eight hour period at a rate of 5° C./hour drop in temperature for the first four hours and then at a rate of 10° C./hour for the last four hours. In order to facilitate crystallization, about one (1) gram (about 1 wt %) of technical N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-diyhdro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methane-sulfonamide was added at 70–75° C. during the eight hour cool down period. Once at the appropriate temperature, the organic layer was transferred into an appropriate centrifuge, where it was spun for 30 minutes to remove the mother liquor. The filter cake was washed with three 50 mL portions of cold toluene charged directly into the centrifuge. The mixture was spun for 30 minutes to remove the toluene wash. The filter cake was removed from the centrifuge and dried at 65° C./30 mm Hg for four hours, yielding 108.99 grams (85%) of 90.5% pure N-[2,4-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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